molecular formula C15H17F3O B1327959 Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone CAS No. 898778-77-3

Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Cat. No.: B1327959
CAS No.: 898778-77-3
M. Wt: 270.29 g/mol
InChI Key: FVPZCJOPMSLDFY-UHFFFAOYSA-N
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Description

“Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone” is a chemical compound with the CAS Number: 898778-77-3. It has a molecular weight of 270.29 and its IUPAC name is 1-cyclohexyl-3-(3,4,5-trifluorophenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone, and its derivatives, are used in various synthesis processes. For instance, Wakselman and Tordeux (1982) demonstrated the preparation of trifluoroethyl cyclohexyl ketone and its subsequent use in the Bayer-Villiger oxidation process, yielding cyclohexyl trifluoropropionate (Wakselman & Tordeux, 1982).
  • In the field of catalysis, the reactions of cyclohexanone derivatives with deuterium, catalyzed by platinum group metals, were explored by Teratani et al. (1981) and Chihara & Tanaka (1979), highlighting the selectivity and efficiency of these catalysts (Teratani et al., 1981); (Chihara & Tanaka, 1979).

Organic Chemistry and Material Science

  • Uchiyama et al. (1998) investigated the cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives, yielding quinolin-8-ols and tetrahydroquinolin-8-ols, showcasing the compound's role in the synthesis of complex organic structures (Uchiyama et al., 1998).
  • In material science, the interaction of unsaturated ketones, including cyclohexanone derivatives, with semiconductor surfaces was explored by Wang et al. (2002), indicating the potential for fine-tuning semiconductor properties (Wang et al., 2002).

Analytical Chemistry

  • Mizell & Simpson (1961) described the use of a solvent system including cyclohexanone for the paper chromatographic separation of amino acids, underlining its utility in analytical chemistry (Mizell & Simpson, 1961).

Miscellaneous Applications

  • Cyclohexanone derivatives are also involved in various chemical reactions and syntheses, as shown by Murahashi et al. (2000) in the oxidation of alkanes and by Gadzhili et al. (2005) in the formation of nicotinic acids (Murahashi et al., 2000); (Gadzhili et al., 2005).

Properties

IUPAC Name

1-cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPZCJOPMSLDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645042
Record name 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-77-3
Record name 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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